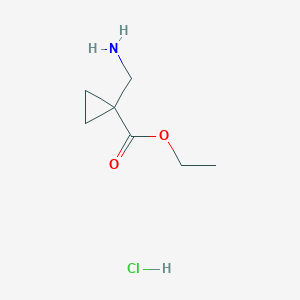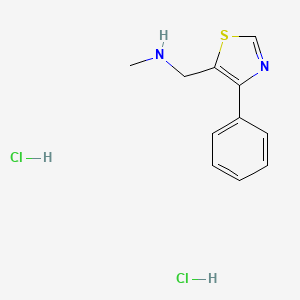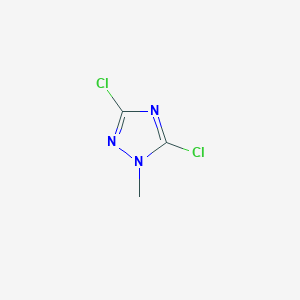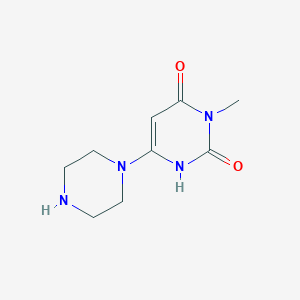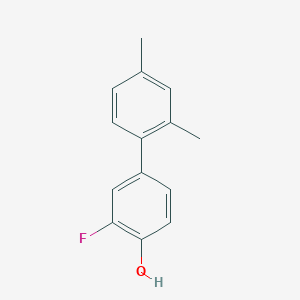
2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine
Descripción general
Descripción
“2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine” is a compound that contains an indole core structure, which is a bicyclic molecule, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole structures are prevalent in many natural substances, such as neurotransmitters, and are necessary for their activity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Evaluation
Researchers have explored the synthesis and structural evaluation of various indole derivatives, including those related to 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine. The synthesis often involves complex reactions like Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reaction. The molecular structures are then analyzed using techniques like IR, NMR, mass spectroscopy, and X-Ray diffraction analysis. These studies are crucial for understanding the chemical properties and potential applications of these compounds in scientific research (Kukuljan, Kranjc, & Perdih, 2016).
Hydroamination Reactions
Hydroamination reactions involving indole derivatives have been studied, focusing on creating new compounds with potential applications. These reactions proceed under mild conditions, resulting in various derivatives with high yield and stereoselectivity. Such studies are pivotal in developing new synthetic routes for indole-based compounds, which can have numerous applications in pharmaceuticals and materials science (Sobenina et al., 2010).
Antitumor Agents
Indole derivatives, such as 1H-benzo[c,d]indol-2-one with different amine side chains, have been synthesized and evaluated for their potential as antitumor agents. These compounds are studied for their DNA binding properties, which is crucial in their action as DNA intercalators and potential antitumor activity. Research in this area is significant for developing new therapeutic agents for cancer treatment (Yin, Xu, & Qian, 2007).
Methodology Development for Synthesis
Advancements in synthesis methodologies for indole derivatives, including those structurally similar to this compound, are being explored. These methodologies involve radical cyclization and Mannich reactions, facilitating the production of complex indole derivatives. Such research is vital for the pharmaceutical industry and organic chemistry (Rádl et al., 2008).
Applications in Polymer Chemistry
Indole derivatives are also being used in polymer chemistry. For instance, the modification of hydrogels through condensation reactions with various amine compounds, including indole derivatives, has been studied. This research is instrumental in developing new materials with specific properties for medical and industrial applications (Aly & El-Mohdy, 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These interactions can lead to a range of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. Indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. For instance, indole derivatives can inhibit enzymes involved in viral replication or activate immune responses to combat infections .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to induce apoptosis in cancer cells, inhibit inflammatory responses, and modulate neurotransmitter levels . These effects are mediated through interactions with cell surface receptors, intracellular signaling molecules, and transcription factors, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives can bind to specific receptors, such as serotonin receptors, and modulate their activity . This binding can lead to the activation or inhibition of downstream signaling pathways, resulting in various physiological effects. Additionally, indole derivatives can inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their activity can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, indole derivatives can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, these compounds can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, indole derivatives can affect metabolic flux and metabolite levels, altering cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by organic cation transporters and can bind to plasma proteins, influencing their distribution and localization . These interactions can affect the compound’s pharmacokinetics and pharmacodynamics, determining its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Indole derivatives can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity, contributing to its therapeutic potential and specificity.
Propiedades
IUPAC Name |
2-(1,6-dimethylindol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9/h3-4,7-8H,5-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQMEZFYCRYTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



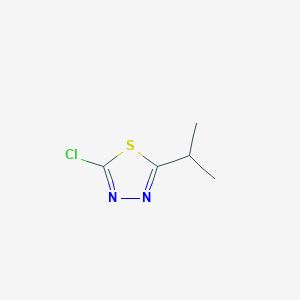



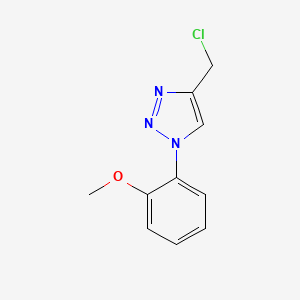
![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)
